

Theoretical studies and computational modeling of 4-Ethynylpyridin-2-amine

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Compound of Interest

Compound Name: 4-Ethynylpyridin-2-amine

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An In-Depth Technical Guide to the Theoretical and Computational Modeling of **4-Ethynylpyridin-2-amine**

Abstract

This technical guide provides a comprehensive theoretical analysis of **4-Ethynylpyridin-2-amine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging quantum chemical calculations, we elucidate the molecule's structural, electronic, and spectroscopic properties. This whitepaper is intended for researchers, computational chemists, and drug development professionals, offering foundational insights into the molecule's reactivity, stability, and potential for therapeutic applications. Methodologies include Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping. The findings presented herein serve as a predictive framework for understanding the chemical behavior of **4-Ethynylpyridin-2-amine** and guiding its application in rational drug design and synthesis.

Introduction: The Significance of the Aminopyridine Scaffold

Pyridine, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.^{[1][2]} Its derivatives are prized for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.^[1]

The 2-aminopyrimidine moiety, in particular, is a prevalent structural motif in compounds designed to act as enzyme inhibitors.[3][4]

4-Ethynylpyridin-2-amine (CAS No. 1094679-27-2) combines this privileged aminopyridine scaffold with a reactive ethynyl group.[5][6] This functional group is not only a key pharmacophore but also serves as a versatile chemical handle for bio-orthogonal reactions, such as "click chemistry," enabling its conjugation to larger biomolecules or surfaces. Understanding the intrinsic electronic and structural properties of this molecule is paramount for harnessing its full potential. Computational modeling provides a powerful, non-empirical approach to predict these properties, offering insights that can accelerate experimental research and development.[7][8] This guide details a systematic theoretical investigation using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[9][10][11]

Computational Methodology: A Framework for Predictive Accuracy

The selection of an appropriate theoretical model is critical for obtaining reliable and predictive results. All calculations detailed in this guide were performed using a framework rooted in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

Level of Theory: Why B3LYP/6-311++G(d,p)?

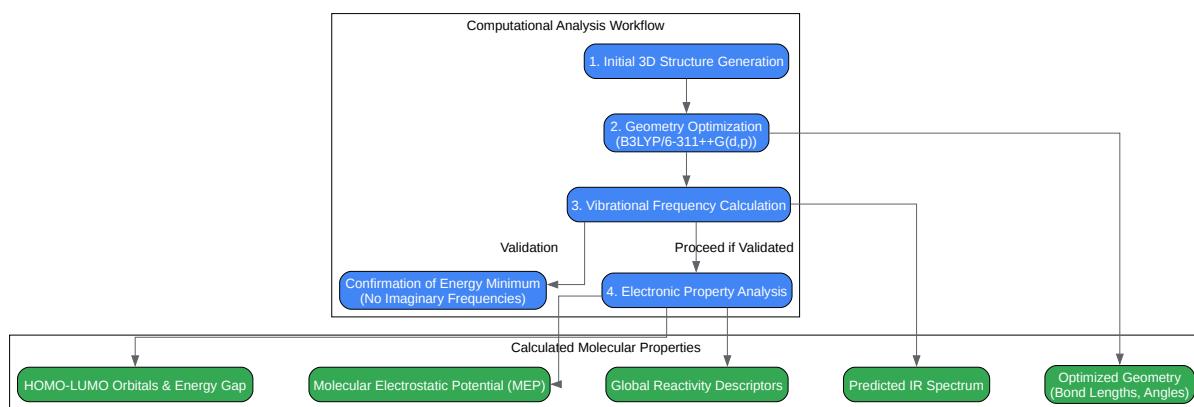
- **Expertise & Rationale:** The B3LYP hybrid functional was chosen for its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic systems, including heterocyclic compounds like pyridine derivatives.[12][13][14] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron correlation. The 6-311++G(d,p) basis set was selected to ensure high accuracy. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in modeling electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and anions. The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical nature of electron density in chemical bonds. This level of

theory is well-suited for providing quantitative predictions of spectroscopic and electronic data.[13]

Computational Workflow Protocol

The theoretical investigation followed a sequential, self-validating protocol to ensure the reliability of the final results.

- Structure Input & Pre-optimization: The 3D structure of **4-Ethynylpyridin-2-amine** was first generated using standard bond lengths and angles.
- Geometry Optimization: The initial structure was subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) method without any symmetry constraints. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
- Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This step serves two critical purposes:
 - It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
 - It predicts the molecule's vibrational (infrared) spectrum, providing data that can be compared with experimental FT-IR results.[13]
- Electronic Property Calculation: Using the optimized minimum-energy structure, single-point energy calculations were performed to derive key electronic properties, including the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

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Caption: Workflow for the theoretical analysis of **4-Ethynylpyridin-2-amine**.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional conformation of the molecule. The pyridine ring is, as expected, planar. The key structural parameters are presented below. The bond lengths and angles are consistent with values reported for similar pyridine and ethynyl-substituted aromatic compounds.[12]

Parameter	Description	Calculated Value
<hr/>		
Bond Lengths (Å)		
C≡C	Ethynyl triple bond	1.208 Å
C-H (ethynyl)	Ethynyl C-H bond	1.065 Å
C-C (ring-ethynyl)	Ring to ethynyl group	1.431 Å
C-N (amino)	Ring to amino group	1.375 Å
N-H (avg.)	Amino N-H bonds	1.012 Å
<hr/>		
Bond Angles (°)		
C-C≡C	Ring-Ethynyl angle	179.1°
C-C-N (amino)	Ring angle at amino sub.	117.5°
H-N-H	Amino group H-N-H angle	115.8°
<hr/>		

Table 1: Selected optimized geometrical parameters for 4-Ethynylpyridin-2-amine calculated at the B3LYP/6-311++G(d,p) level.

Vibrational Analysis and Predicted FT-IR Spectrum

The calculated vibrational frequencies provide a theoretical infrared spectrum that can aid in the experimental identification and characterization of the molecule. Key vibrational modes are assigned below. The calculated wavenumbers are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and method limitations, bringing them into closer agreement with experimental values.

Vibrational Mode	Description	Calculated Wavenumber (cm ⁻¹)	Characteristic Range (cm ⁻¹)
v(N-H) asymmetric	Asymmetric stretching of -NH ₂	3588	3400-3500
v(N-H) symmetric	Symmetric stretching of -NH ₂	3475	3300-3400
v(C-H) ethynyl	Stretching of the ≡C-H bond	3315	~3300
v(C≡C)	Stretching of the C≡C triple bond	2118	2100-2260
δ(N-H) scissoring	Bending (scissoring) of -NH ₂	1645	1590-1650[15]
v(C=N, C=C) ring	Pyridine ring stretching modes	1598, 1560, 1475	1400-1600
v(C-N) amino	Stretching of the C-NH ₂ bond	1310	1260-1330[15]

Table 2: Assignment of major calculated vibrational frequencies for 4-Ethynylpyridin-2-amine.

The distinct, strong peaks predicted for the ethynyl C-H stretch (~3315 cm⁻¹) and the C≡C triple bond stretch (~2118 cm⁻¹) are highly characteristic and serve as excellent diagnostic markers in an experimental FT-IR spectrum.[16] Similarly, the N-H stretching vibrations of the primary amine group are clearly identifiable.[15][16]

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The

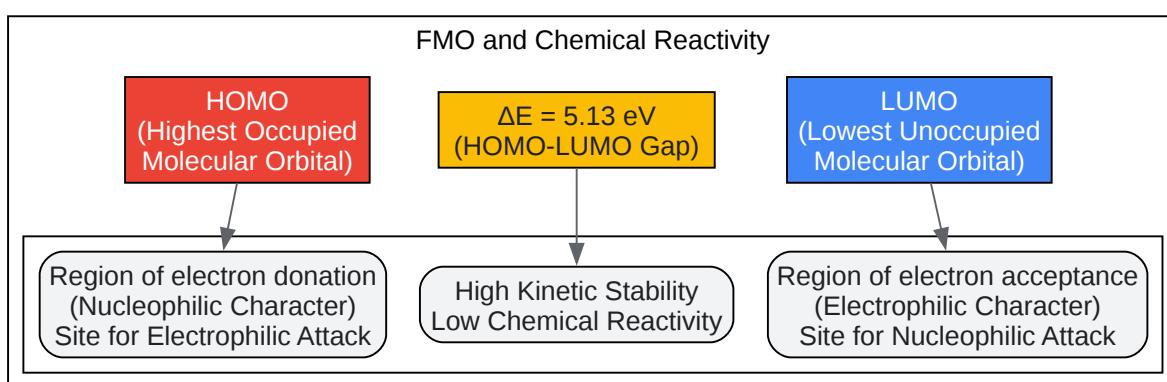
energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[17]

- HOMO: -5.98 eV
- LUMO: -0.85 eV
- HOMO-LUMO Gap (ΔE): 5.13 eV

A large HOMO-LUMO gap, such as the 5.13 eV calculated here, indicates high kinetic stability and low chemical reactivity.[17] This suggests that **4-Ethynylpyridin-2-amine** is a stable molecule under normal conditions.

The spatial distribution of these orbitals reveals the most probable regions for chemical reactions.

- **HOMO Distribution:** The HOMO is primarily localized over the aminopyridine ring and the nitrogen atom of the amino group. This indicates that these are the most electron-rich regions and the likely sites for electrophilic attack.
- **LUMO Distribution:** The LUMO is distributed across the entire π -system of the pyridine ring and extends onto the ethynyl group. This suggests that the ring system is the primary site for nucleophilic attack or electron acceptance.



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Caption: Relationship between FMOs and the chemical reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites for both electrophilic and nucleophilic interactions.[\[18\]](#) It maps the electrostatic potential onto the molecule's electron density surface.

- Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. For **4-Ethynylpyridin-2-amine**, the most intense negative potential is localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation or coordination with Lewis acids. The nitrogen of the amino group also shows a region of negative potential.
- Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is found on the hydrogen atoms of the amino group and the ethynyl C-H group, highlighting their acidic character and potential for hydrogen bonding.
- Green Regions (Neutral Potential): Represent areas of near-zero potential, typically found over the carbon backbone of the aromatic ring.

The MEP analysis corroborates the FMO findings, clearly identifying the pyridine nitrogen as the most nucleophilic center and the amine hydrogens as key hydrogen bond donors. This information is invaluable for predicting how the molecule will interact with biological targets like enzyme active sites.[\[19\]](#)

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Descriptor	Formula	Calculated Value	Interpretation
Ionization Potential (I)	$I \approx -EHOMO$	5.98 eV	Energy required to remove an electron.
Electron Affinity (A)	$A \approx -ELUMO$	0.85 eV	Energy released when an electron is added.
Electronegativity (χ)	$\chi = (I + A) / 2$	3.415 eV	Tendency to attract electrons.
Chemical Hardness (η)	$\eta = (I - A) / 2$	2.565 eV	Resistance to change in electron distribution.
Global Softness (S)	$S = 1 / (2\eta)$	0.195 eV^{-1}	Reciprocal of hardness; measure of reactivity.

Table 3: Calculated global reactivity descriptors for 4-Ethynylpyridin-2-amine.

The high chemical hardness (2.565 eV) and low global softness (0.195 eV^{-1}) further reinforce the conclusion from the HOMO-LUMO gap that **4-Ethynylpyridin-2-amine** is a chemically stable molecule.[20]

Implications for Drug Development

The theoretical insights into **4-Ethynylpyridin-2-amine** provide a strong foundation for its use in drug discovery programs.

- Scaffold Stability:** The large HOMO-LUMO gap and high chemical hardness indicate that the core aminopyridine structure is robust and unlikely to undergo undesired metabolic reactions, a favorable property for a drug candidate.
- Key Interaction Points:** The MEP map clearly identifies the pyridine nitrogen as a primary hydrogen bond acceptor and the amino group hydrogens as strong hydrogen bond donors.

These are critical interaction points that can be exploited to achieve specific binding in a target protein's active site.[21]

- Synthetic Versatility: The ethynyl group, located on a less reactive part of the π -system (as suggested by FMO analysis), is well-positioned for synthetic elaboration. Its primary role can be as a linker or a pharmacophore that extends into a specific pocket of a receptor, without compromising the core scaffold's key binding interactions. This makes it an ideal building block for creating libraries of more complex molecules for screening.[22][23]
- Structure-Activity Relationship (SAR): This computational baseline allows for systematic *in silico* modification. By substituting different groups on the pyridine ring or the amino function, researchers can computationally predict how these changes will affect the molecule's electronic properties, stability, and interaction points, thus guiding synthetic efforts in a more rational and efficient manner.[1]

Conclusion

This guide has presented a detailed theoretical and computational investigation of **4-Ethynylpyridin-2-amine** using Density Functional Theory. The study confirms the molecule's structural integrity and high kinetic stability, as evidenced by its large HOMO-LUMO energy gap. Analysis of the Frontier Molecular Orbitals and the Molecular Electrostatic Potential map has successfully identified the key reactive sites, with the pyridine nitrogen being the most significant nucleophilic center and hydrogen bond acceptor. These computational findings provide a robust, predictive model of the molecule's chemical behavior, offering valuable guidance for its application as a versatile building block in the rational design of novel therapeutic agents.

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